molecular formula C21H19F2N5O B610137 PLX5622 CAS No. 1303420-67-8

PLX5622

Cat. No.: B610137
CAS No.: 1303420-67-8
M. Wt: 395.4 g/mol
InChI Key: NSMOZFXKTHCPTQ-UHFFFAOYSA-N
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Description

PLX5622 is a highly selective and orally active inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). It is known for its ability to penetrate the brain and specifically eliminate microglial cells. This compound has been widely used in scientific research to investigate the biology of central nervous system-resident myeloid populations and their roles in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of PLX5622 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is produced in solid form and is available in various packaging specifications .

Chemical Reactions Analysis

Types of Reactions

PLX5622 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various derivatives with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Case Study: West Nile Virus Encephalitis

Research has shown that PLX5622 can significantly reduce disease severity in murine models of neuroinflammation induced by West Nile virus (WNV) encephalitis. In these studies, treatment with this compound led to a depletion of microglia and a reduction in the recruitment of inflammatory monocytes to the CNS, ultimately decreasing neuroinflammation and clinical disease scores .

Key Findings:

  • Microglial Depletion: this compound effectively depleted microglia in the CNS, leading to increased mortality when microglia were absent, suggesting their protective role during viral infections .
  • Monocyte Dynamics: The compound also inhibited the proliferation of Ly6C^hi monocytes in the bone marrow, impacting their recruitment to the CNS during infection .
Parameter Control This compound Treatment
Microglial DensityHighLow
Disease Severity ScoreModerateLow
Viral Load in CNSHighReduced

Applications in Cancer Research

This compound's ability to modulate myeloid cell populations has implications for cancer research. By targeting CSF-1R, this compound can alter tumor-associated macrophage dynamics, potentially enhancing anti-tumor immunity. Studies indicate that inhibiting CSF-1R may lead to reduced tumor growth and improved outcomes when combined with other therapies .

Case Study: Tumor Microenvironment Modulation

In preclinical models, this compound treatment resulted in changes to the tumor microenvironment characterized by decreased immunosuppressive macrophages and increased T cell infiltration. This shift enhances the efficacy of immunotherapeutic approaches .

Broader Implications in Immunology

Beyond its applications in neuroinflammation and oncology, this compound has been shown to affect various immune cell types across different tissues. For instance, studies have reported significant reductions in dendritic cells and alterations in cytokine profiles following CSF-1R inhibition . These findings underscore the compound's potential utility in studying immune responses and developing therapies for autoimmune diseases.

Key Observations:

  • Dendritic Cell Reduction: Significant decreases were observed in dendritic cell populations within various tissues post-treatment with this compound .
  • Cytokine Modulation: Alterations in circulating cytokines such as IL-6 were noted, indicating broader systemic effects on immune function .

Mechanism of Action

PLX5622 exerts its effects by selectively inhibiting the colony-stimulating factor 1 receptor (CSF-1R). This inhibition leads to the depletion of microglial cells in the central nervous system. The compound binds to the receptor with high affinity, preventing the activation of downstream signaling pathways involved in cell proliferation and survival. This results in the elimination of microglia and modulation of the immune response in the brain .

Biological Activity

PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), primarily used to deplete microglia in various experimental models. Its biological activity has been extensively studied, revealing insights into its effects on neuroinflammation, metabolic processes, and central nervous system (CNS) pathology.

This compound exerts its effects by inhibiting the receptor tyrosine kinase activity of CSF1R, leading to a significant reduction in microglial populations. This compound has demonstrated a high selectivity for CSF1R over other similar receptors, such as KIT and FLT3, with a reported 20-fold higher selectivity . The ability of this compound to cross the blood-brain barrier (BBB) effectively enhances its therapeutic potential, achieving approximately 20% brain penetrance compared to about 5% for its predecessor, PLX3397 .

Microglial Depletion

Research indicates that this compound can lead to a dramatic decrease in microglial density. For instance, a study reported that treatment with this compound at a concentration of 1200 mg/kg in chow resulted in up to 95% depletion of microglia in the hippocampus within just three days . Another study indicated that after seven weeks of treatment, microglial density was reduced by nearly 75% without completely eliminating Iba1+ cells in the hypothalamus .

Impact on Neuroinflammation and Disease Models

This compound has been utilized in various models to assess its impact on neuroinflammation. In a model of West Nile virus encephalitis, this compound not only depleted microglia but also affected border-associated macrophages, highlighting its broader implications on CNS myeloid cell populations . Interestingly, while microglial depletion is often considered beneficial for studying neurodegenerative diseases, it may also lead to increased vulnerability during CNS infections, as evidenced by increased mortality and viral loads in treated mice .

Study on Environmental Enrichment

In a study examining the effects of environmental enrichment (EE) combined with this compound treatment on middle-aged mice, significant metabolic benefits were observed. Mice treated with this compound showed reduced body weight gain when housed in enriched environments compared to controls. This suggests that microglial depletion may interact synergistically with environmental factors to influence metabolic outcomes .

Effects on Amyloid Pathology

This compound's role in amyloid pathology was explored using 5xFAD mice, a model for Alzheimer's disease. Treatment led to a marked reduction in amyloid plaque deposition, indicating that microglia may play a role in plaque formation and clearance. Immunohistochemical analysis showed decreased immunoreactivity for pyroglutamate-3 Aβ in treated animals, suggesting altered amyloid processing dynamics due to microglial depletion .

Data Tables

Study Model Dose Microglial Depletion (%) Key Findings
Middle-aged mice with EE1200 mg/kg chow~75% after 7 weeksReduced weight gain; metabolic benefits
5xFAD mice1200 mg/kg chow~90% within 5 daysSignificant reduction in amyloid plaques
West Nile virus modelVariableVariableIncreased mortality; protective role of microglia

Q & A

Basic Research Questions

Q. What is the mechanism of action of PLX5622 in microglia depletion, and how can researchers validate its efficacy in preclinical models?

this compound selectively inhibits colony-stimulating factor 1 receptor (CSF1R) with high specificity (IC50 = 0.016 µM; Ki = 5.9 nM), leading to sustained microglia depletion . To validate efficacy, researchers should:

  • Quantify microglia density using immunohistochemistry (e.g., IBA1+ staining) in target brain regions .
  • Confirm CSF1R inhibition via Western blot or phospho-CSF1R assays .
  • Monitor pharmacokinetics to ensure blood-brain barrier penetration, as this compound is orally active and brain-penetrant .

Q. What are the recommended dosing protocols for this compound in murine models?

this compound is typically administered orally via AIN-76A diet at 1200 ppm (1.2 mg/g diet) for 7–14 days to achieve >90% microglia depletion . Key considerations:

  • Pre-treatment baseline measurements of microglia density in control cohorts.
  • Post-treatment validation using flow cytometry or histology .
  • Adjust dosing duration based on disease model (e.g., 14 days for sepsis-induced neuroinflammation ).

Q. How does this compound compare to other CSF1R inhibitors (e.g., PLX3397) in specificity and experimental utility?

this compound has superior brain penetrance (~20% bioavailability) and selectivity for CSF1R over related kinases (e.g., KIT, FLT3), minimizing off-target effects . Unlike PLX3397, this compound achieves faster and more complete microglia depletion in models like Alzheimer’s disease (AD) and spinal cord injury (SCI) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in microglia depletion efficacy across transgenic models (e.g., WT vs. APP/PS1 mice)?

In APP/PS1 mice, incomplete microglia depletion may occur due to baseline neuroinflammation altering CSF1R expression . Mitigation strategies include:

  • Increasing treatment duration or dose (e.g., 21 days at 1200 ppm).
  • Validating depletion efficiency using region-specific markers (e.g., cortical vs. subcortical IBA1+ counts) .
  • Comparing results to WT this compound-treated cohorts to isolate disease-specific effects .

Q. What are the implications of this compound-induced transcriptomic changes on functional recovery in CNS injury models?

Bulk RNA sequencing in SCI models revealed that this compound suppresses pro-inflammatory microglial genes (e.g., Trem2) and enhances pathways linked to neuronal survival . To correlate transcriptomic data with functional outcomes:

  • Pair RNA-seq with behavioral assays (e.g., motor function tests).
  • Use GSEA analysis to identify enriched pathways (e.g., inflammatory response, apoptosis) .
  • Validate candidate genes via CRISPR/Cas9 or pharmacological rescue experiments.

Q. How should researchers design longitudinal studies to assess long-term cognitive effects post-PLX5622 treatment?

In chemo brain models, this compound reversed cognitive deficits caused by methotrexate but required continuous microglia monitoring . Recommendations:

  • Include staggered dosing cohorts to track recovery of microglia repopulation.
  • Use nested PCR or single-cell sequencing to assess microglial heterogeneity over time .
  • Combine with cognitive tests (e.g., novel object recognition) at multiple timepoints .

Q. Methodological Considerations

Q. What controls are essential when using this compound in neuroinflammatory studies?

  • Vehicle controls : AIN-76A diet without this compound to rule out diet-induced effects .
  • Baseline microglia density : Untreated and age-matched cohorts .
  • Positive controls : Alternative CSF1R inhibitors (e.g., PLX3397) to confirm target engagement .

Q. How can researchers distinguish between direct microglia depletion and secondary effects on other CNS cells (e.g., astrocytes)?

  • Use cell-type-specific markers (e.g., GFAP for astrocytes) in immunohistochemistry .
  • Employ conditional knockout models (e.g., Cx3cr1-Cre mice) to isolate microglial contributions.
  • Analyze cytokine profiles (e.g., IL-1β, TNF-α) to differentiate microglia-driven vs. peripheral immune responses .

Q. Data Interpretation and Limitations

Q. Why do some studies report conflicting neuroprotective vs. detrimental effects of this compound?

Outcomes depend on timing (preventive vs. therapeutic administration) and disease context. For example:

  • Neuroprotection : this compound pretreatment prevents sepsis-induced cognitive decline .
  • Detrimental effects : Depletion during active neurodegeneration (e.g., late-stage AD) may exacerbate synaptic loss . Always contextualize results with disease stage and treatment window.

Q. What are the limitations of using this compound in human-relevant models?

  • Species differences: Murine microglia repopulation kinetics may not translate to humans.
  • Chronic toxicity: Long-term CSF1R inhibition risks hematological side effects (e.g., anemia) .
  • Model specificity: Neuroinflammatory pathways in murine models (e.g., APP/PS1) may not fully replicate human pathology .

Properties

IUPAC Name

6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOZFXKTHCPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303420-67-8
Record name PLX-5622
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303420678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PLX-5622
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16A8IGR8L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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